![molecular formula C21H23F3N6O B2953268 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1021061-17-5](/img/structure/B2953268.png)
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is an organic compound featuring a complex structure with significant potential in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves a multi-step process:
Formation of the Pyrazolopyrimidine Ring: This step begins with the cyclization of appropriate precursors under controlled conditions.
Azepane Integration: Incorporating the azepane ring involves nucleophilic substitution reactions.
Benzamide Formation: Final assembly via amide bond formation with a trifluoromethyl benzamide derivative.
Industrial Production Methods: In industrial settings, the production of this compound often uses automated synthesis equipment, ensuring precise control over reaction conditions like temperature, pressure, and reagent concentration to achieve high yields and purity.
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the azepane ring, resulting in various oxidized derivatives.
Reduction: Reductive amination can be employed to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzamide and pyrazolopyrimidine rings.
Common Reagents and Conditions Used
Oxidizing agents: Such as PCC, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran (THF).
Catalysts: Transition metal catalysts like palladium or platinum complexes.
Major Products Formed from These Reactions: Oxidized and reduced derivatives of the azepane and pyrazolopyrimidine moieties, along with various substituted benzamide products.
科学研究应用
Comprehensive Description: This compound has diverse scientific research applications:
Chemistry: Used as a building block in organic synthesis, aiding the construction of more complex molecules.
Biology: Its derivatives can be studied for potential biological activities, including enzyme inhibition or receptor modulation.
Medicine: Investigated for therapeutic potential in treating various diseases, possibly acting as inhibitors for specific biological pathways.
Industry: Utilized in the development of novel materials with unique chemical and physical properties.
作用机制
Mechanism by Which the Compound Exerts Its Effects: The compound's effects depend on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or modulate receptor activities by binding to active sites or allosteric regions.
Molecular Targets and Pathways Involved
Enzymatic Targets: Could include kinases, proteases, or other critical enzymes in biochemical pathways.
Receptor Pathways: Modulates signaling pathways by binding to various receptor types, influencing downstream effects.
相似化合物的比较
Comparison with Other Similar Compounds: Compared to other pyrazolopyrimidine derivatives, N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide stands out due to its unique trifluoromethyl benzamide group, which imparts distinct electronic and steric properties.
List of Similar Compounds
N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
N-(2-(4-(tetrahydropyran-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
属性
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O/c22-21(23,24)16-7-5-6-15(12-16)20(31)25-8-11-30-19-17(13-28-30)18(26-14-27-19)29-9-3-1-2-4-10-29/h5-7,12-14H,1-4,8-11H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYXSODDUORTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2953186.png)
![N-Benzyl-2-chloro-N-[2-(1-ethylpyrazol-4-yl)-2-hydroxyethyl]propanamide](/img/structure/B2953188.png)
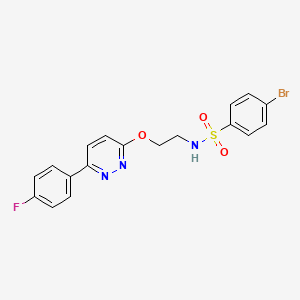
![5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2953191.png)
![1-benzyl-N-(2-hydroxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2953193.png)
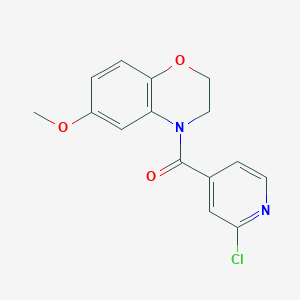
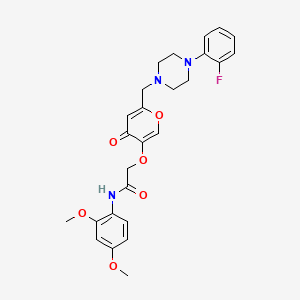
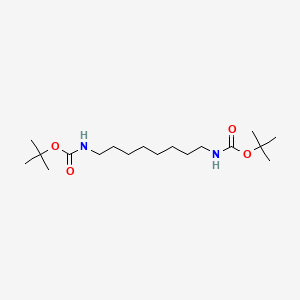
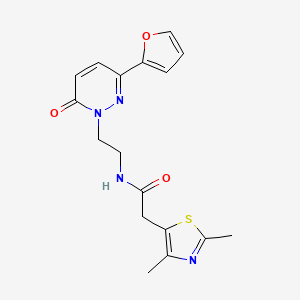

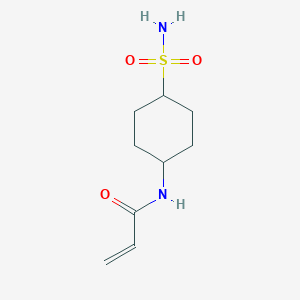
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2953204.png)
![N-(2,4-dimethoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2953206.png)
![N-(3-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2953207.png)
